Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Niraparib
CAS No.: 1038915-60-4
VCID: VC0001565
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks (SSBs) and double-strand breaks (DSBs) through pathways like base excision repair (BER) and homologous recombination (HR) . Niraparib is used primarily to treat recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer that has responded to platinum-based chemotherapy . Mechanism of ActionNiraparib works by inhibiting PARP enzymes, which are essential for DNA repair. In cells with defective homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, PARP inhibition leads to a phenomenon known as synthetic lethality. This means that while normal cells can still repair DNA damage through other pathways, cancer cells with HRR defects cannot, leading to cell death . Clinical Use and EfficacyNiraparib is approved for use in patients with epithelial ovarian, fallopian tube, or primary peritoneal cancer. It has shown significant efficacy in prolonging progression-free survival (PFS) in these patients, particularly those with BRCA mutations . The PRIMA trial demonstrated that niraparib significantly prolonged PFS in patients with newly diagnosed advanced ovarian cancer, regardless of homologous recombination deficiency (HRD) status . Efficacy Data from Key Trials
Note: mPFS = median progression-free survival; FSD = fixed starting dose; ISD = individualized starting dose; g BRCAm = germline BRCA mutated; NR = not reached. Safety ProfileNiraparib is associated with several side effects, including thrombocytopenia, anemia, neutropenia, and hypertension. In clinical trials, grade 3 or 4 thrombocytopenia occurred in approximately 28.7% to 33.8% of patients receiving niraparib, while grade 3 or 4 anemia occurred in about 25.3% to 31.0% of patients . Despite these side effects, niraparib's safety profile has been consistent across studies, with no new safety signals identified . Real-World Data and Treatment Outcomes |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1038915-60-4 | ||||||||||||||||||||
Product Name | Niraparib | ||||||||||||||||||||
Molecular Formula | C19H20N4O | ||||||||||||||||||||
Molecular Weight | 320.4 g/mol | ||||||||||||||||||||
IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | ||||||||||||||||||||
Standard InChIKey | PCHKPVIQAHNQLW-CQSZACIVSA-N | ||||||||||||||||||||
Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | ||||||||||||||||||||
SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | ||||||||||||||||||||
Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | ||||||||||||||||||||
Synonyms | 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide MK 4827 MK-4827 MK4827 niraparib niraparib hydrochloride Zejula |
||||||||||||||||||||
Reference | [1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85. [2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20. | ||||||||||||||||||||
PubChem Compound | 24958200 | ||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume